molecular formula C10H10FN3O3 B8415138 N-(6-fluoro-2-nitropyridin-3-yl)cyclobutanecarboxamide

N-(6-fluoro-2-nitropyridin-3-yl)cyclobutanecarboxamide

Cat. No.: B8415138
M. Wt: 239.20 g/mol
InChI Key: GVNOTQBVXRPURE-UHFFFAOYSA-N
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Description

N-(6-fluoro-2-nitropyridin-3-yl)cyclobutanecarboxamide is a useful research compound. Its molecular formula is C10H10FN3O3 and its molecular weight is 239.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10FN3O3

Molecular Weight

239.20 g/mol

IUPAC Name

N-(6-fluoro-2-nitropyridin-3-yl)cyclobutanecarboxamide

InChI

InChI=1S/C10H10FN3O3/c11-8-5-4-7(9(13-8)14(16)17)12-10(15)6-2-1-3-6/h4-6H,1-3H2,(H,12,15)

InChI Key

GVNOTQBVXRPURE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)NC2=C(N=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

[step 2] N-(6-fluoropyridin-3-yl)cyclobutanecarboxamide (800 mg, 4.12 mmol) obtained in step 1 was dissolved in acetic anhydride (4 mL), fuming nitric acid (0.7 mL, 15.7 mmol) was added under ice-cooling, and the mixture was stirred at room temperature for 3 hr. Under ice-cooling, 5 mol/L aqueous sodium hydroxide solution was added dropwise to the mixture, and the mixture was extracted 3 times with ethyl acetate. The combined organic layers were dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=1/1 v/v) to give N-(6-fluoro-2-nitropyridin-3-yl)cyclobutanecarboxamide (348 mg, 35%).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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